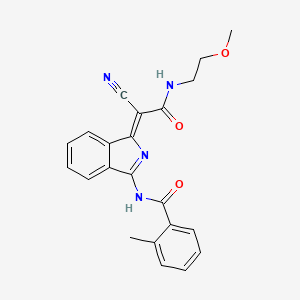

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

Description

The compound (Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a synthetic isoindole derivative featuring a cyano-substituted ethylidene moiety and a 2-methylbenzamide group. The isoindole core provides a planar aromatic system, while the 2-methoxyethylamino group introduces polarity and hydrogen-bonding capabilities, influencing solubility and reactivity . This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for derivatization at multiple positions.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-14-7-3-4-8-15(14)22(28)26-20-17-10-6-5-9-16(17)19(25-20)18(13-23)21(27)24-11-12-29-2/h3-10H,11-12H2,1-2H3,(H,24,27)(H,25,26,28)/b19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEBKZCODCALFS-HNENSFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)NCCOC)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCOC)/C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a synthetic compound with potential therapeutic applications. Its biological activity is primarily linked to its interactions with various molecular targets, including enzymes and receptors involved in critical cellular pathways.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of an isoindole moiety, a cyano group, and an amide linkage. Its IUPAC name indicates the presence of several functional groups that contribute to its biological properties.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit dipeptidyl peptidase 1 (DPP1), which plays a role in various physiological processes, including inflammation and immune response modulation .

- Targeting Signaling Pathways : The compound may influence signaling pathways such as the NF-κB and MAPK pathways, which are crucial for cell survival and proliferation. Inhibitors of these pathways can induce apoptosis in cancerous cells, suggesting potential anti-cancer activity .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | IC50 Value (nM) | Target | Reference |

|---|---|---|---|

| Dipeptidyl Peptidase 1 | 50 | Enzyme Inhibition | |

| TAK1 Inhibition | 27 | Reversible Covalent Binding | |

| Apoptosis Induction | - | Cancer Cell Lines |

Case Studies

Several studies have explored the biological activity of structurally similar compounds, providing insights into potential applications for this compound:

- Cancer Research : A study demonstrated that compounds with similar structures induced apoptosis in breast cancer cell lines by inhibiting TAK1, leading to a shift from pro-survival to pro-apoptotic signaling pathways .

- Inflammatory Diseases : Another investigation into DPP inhibitors highlighted their potential in treating respiratory diseases such as asthma and COPD by modulating inflammatory responses .

Future Directions

Further research is needed to elucidate the full spectrum of biological activities associated with this compound. Studies focusing on:

- In Vivo Efficacy : Evaluating the therapeutic potential in animal models.

- Mechanistic Studies : Understanding the detailed molecular interactions and pathways affected.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Benzamide Derivatives

A closely related analog, N-[(3Z)-3-[1-cyano-2-(3-methoxypropylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide (CAS: 896074-61-6), differs by having a 4-methylbenzamide substituent (vs. 2-methyl) and a 3-methoxypropylamino group (vs. 2-methoxyethylamino) . These differences impact steric and electronic properties:

- The 3-methoxypropylamino chain increases hydrophilicity and rotational flexibility compared to the shorter 2-methoxyethyl group, which may affect solubility and metabolic stability.

Isoindole-Based Thiosemicarbazones

The compound (2Z)-N-(2-Chlorobenzyl)-2-(2-oxo-2,3-dihydro-1H-indol-3-ylidene)hydrazinecarbothioamide (Acta Cryst. E68, o2731) shares a similar Z-configuration and isoindole-derived framework but replaces the cyano-ethylidene group with a thiosemicarbazone moiety . Key distinctions include:

- Electron-withdrawing vs. electron-donating groups: The cyano group in the target compound enhances electrophilicity, whereas the thiosemicarbazone introduces sulfur-based nucleophilicity.

- Biological activity: Thiosemicarbazones are known for metal-chelating properties and antimicrobial activity, while the cyano-ethylidene group in the target compound may favor enzyme inhibition (e.g., kinase or protease targets).

N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () features an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, the target compound’s 2-methoxyethylamino group may act as a monodentate ligand due to the methoxy oxygen’s reduced basicity. This difference limits its utility in catalysis but could enhance selectivity in substrate recognition .

Table 1: Key Properties of Analogous Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.